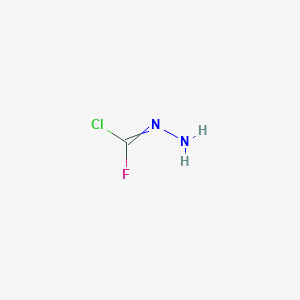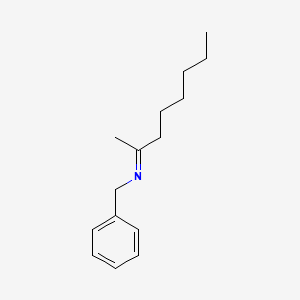
2-Amino-8-(dodecylsulfanyl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-(dodecylsulfanyl)octanoic acid is an organic compound with the molecular formula C20H41NO2S It is a derivative of octanoic acid, featuring an amino group at the second position and a dodecylsulfanyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(dodecylsulfanyl)octanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 8-aminooctanoic acid with a dodecylsulfanyl group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(dodecylsulfanyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
2-Amino-8-(dodecylsulfanyl)octanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-8-(dodecylsulfanyl)octanoic acid involves its interaction with biological molecules. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their function. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
8-Aminooctanoic acid: Lacks the dodecylsulfanyl group, making it less hydrophobic and less likely to interact with lipid membranes.
2-Amino-8-(methylsulfanyl)octanoic acid: Contains a shorter alkyl chain, resulting in different physicochemical properties and biological activities.
Uniqueness
2-Amino-8-(dodecylsulfanyl)octanoic acid is unique due to its long dodecylsulfanyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with biological membranes and proteins. This makes it a valuable compound for studying membrane-associated processes and developing new therapeutic agents .
Properties
CAS No. |
143502-57-2 |
|---|---|
Molecular Formula |
C20H41NO2S |
Molecular Weight |
359.6 g/mol |
IUPAC Name |
2-amino-8-dodecylsulfanyloctanoic acid |
InChI |
InChI=1S/C20H41NO2S/c1-2-3-4-5-6-7-8-9-11-14-17-24-18-15-12-10-13-16-19(21)20(22)23/h19H,2-18,21H2,1H3,(H,22,23) |
InChI Key |
WBSCWVBJGUDJHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)
![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)

![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)




